N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)thiophene-3-carboxamide
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Overview
Description
N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)thiophene-3-carboxamide is a sophisticated chemical compound featuring a unique triazinyl moiety fused with a thiophene ring
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It offers a versatile platform for exploring heterocyclic chemistry and developing novel materials.
Biology
N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)thiophene-3-carboxamide exhibits potential as a molecular probe in biological systems, particularly in the study of enzymatic mechanisms and receptor-ligand interactions.
Medicine
In medicinal chemistry, this compound's unique structure suggests it could be a lead compound for developing new pharmaceuticals, particularly in targeting diseases where triazinyl-thiophene derivatives show efficacy.
Industry
Industrially, this compound is employed in the development of advanced polymers and materials with specific electronic or photonic properties.
Future Directions
Mechanism of Action
Target of Action
The primary targets of the compound N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)thiophene-3-carboxamide are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter that is important for memory and muscle control .
Mode of Action
This compound interacts with its targets, AChE and BuChE, by inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft and enhancing cholinergic transmission .
Biochemical Pathways
The compound this compound affects the cholinergic pathway. By inhibiting AChE and BuChE, it prevents the breakdown of acetylcholine, leading to an increase in acetylcholine levels . This can have downstream effects on various physiological processes, including memory and muscle control.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve an increase in acetylcholine levels due to the inhibition of AChE and BuChE . This can lead to enhanced cholinergic transmission, which may have potential therapeutic effects in conditions such as Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)thiophene-3-carboxamide involves multi-step reactions, starting with the preparation of the 6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl precursor. This is typically achieved through the cyclization of appropriately substituted anilines under oxidative conditions. Subsequent steps involve the functionalization of the triazinyl ring with the thiophene-3-carboxamide through nucleophilic substitution, usually mediated by a strong base such as potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).
Industrial Production Methods
On an industrial scale, the synthesis may be optimized for efficiency and yield. This often involves the use of continuous flow reactors to control reaction parameters precisely, minimizing by-products and maximizing the output of this compound. High-performance liquid chromatography (HPLC) is frequently used to monitor the purity and progress of the reaction.
Chemical Reactions Analysis
Types of Reactions
N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)thiophene-3-carboxamide can undergo a variety of chemical reactions, including:
Oxidation: Typically, the triazinyl ring can be oxidized using mild oxidants such as hydrogen peroxide.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, often leading to the opening of the triazinyl ring.
Substitution: The thiophene ring allows for electrophilic and nucleophilic substitution reactions, with common reagents being halides and amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Potassium tert-butoxide in DMSO.
Major Products
The reactions primarily yield derivatives of the original compound with modified functional groups, aiding in the exploration of structure-activity relationships in medicinal chemistry applications.
Comparison with Similar Compounds
Similar Compounds
N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)thiophene-3-carboxamide
N-(2-(6-chloro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)thiophene-3-carboxamide
N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)furan-3-carboxamide
Uniqueness
Compared to its analogs, N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)thiophene-3-carboxamide stands out due to its fluorine substitution, which can significantly influence its electronic properties and biological activity. This makes it a more potent and selective compound in various scientific applications.
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Properties
IUPAC Name |
N-[2-(6-fluoro-4-oxo-1,2,3-benzotriazin-3-yl)ethyl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN4O2S/c15-10-1-2-12-11(7-10)14(21)19(18-17-12)5-4-16-13(20)9-3-6-22-8-9/h1-3,6-8H,4-5H2,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZBIJMIHPPZTSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=O)N(N=N2)CCNC(=O)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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